molecular formula C12H16N4O5 B11560729 2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol

2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol

Cat. No.: B11560729
M. Wt: 296.28 g/mol
InChI Key: OTIKRXAYHNUNSB-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol is a chemical compound of significant interest in medicinal chemistry and cancer research, particularly as a precursor for novel nitric oxide (NO)-donating prodrugs. Researchers utilize this compound to develop advanced polymer-based chemotherapeutic agents designed for locoregional tumor therapy. A closely related O2-(2,4-dinitrophenyl) diazeniumdiolate analog built upon this structural framework has demonstrated substantial research value. In preclinical studies, a polymer conjugate of this analog was shown to inhibit tumor growth by 50% and significantly extend average survival time in models of human head and neck squamous cell carcinoma (HNSCC), outperforming the first-generation prodrug JS-K . The compound's core structure combines a 2,4-dinitrophenyl group with a piperazinyl-ethanol chain, which is instrumental in the synthesis of diazeniumdiolate derivatives. These derivatives are engineered to release high, localized concentrations of nitric oxide, a potent signaling molecule that can induce apoptosis in cancer cells at elevated levels . The release of nitric oxide from these prodrugs is characterized by an extended half-life, facilitating sustained cytotoxic activity against tumorigenic cells . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C12H16N4O5

Molecular Weight

296.28 g/mol

IUPAC Name

2-[4-(2,4-dinitrophenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C12H16N4O5/c17-8-7-13-3-5-14(6-4-13)11-2-1-10(15(18)19)9-12(11)16(20)21/h1-2,9,17H,3-8H2

InChI Key

OTIKRXAYHNUNSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, often involving the reaction of piperazine derivatives with dinitrophenyl compounds. The synthesis typically utilizes solvents such as ethanol to facilitate the reactions. For instance, one method involves the reaction of 2,4-dinitrobenzaldehyde with piperazine in ethanol, leading to the formation of the desired product .

Chemical Structure:

  • Molecular Formula: C12H16N4O3
  • Molecular Weight: 272.28 g/mol

Antimicrobial Properties

Research indicates that compounds similar to 2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol exhibit significant antimicrobial activity. The dinitrophenyl moiety enhances the compound's ability to disrupt bacterial cell membranes and inhibit growth . Studies have shown that these compounds can be effective against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent in various medical conditions:

  • Antidepressant Effects: Some derivatives of piperazine are known for their psychoactive properties, which may extend to this compound. Research is ongoing to explore its efficacy in treating mood disorders .
  • Cancer Research: Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells, making it a candidate for further investigation in oncology .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

  • Polymer Chemistry: The compound can be utilized as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability.
  • Nanomaterials: Its incorporation into nanostructures may lead to materials with unique electronic or optical properties due to the dinitrophenyl group’s electron-withdrawing characteristics .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various piperazine derivatives, including those containing the dinitrophenyl group. Results indicated that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations significantly lower than those of standard antibiotics .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using green chemistry principles. The study highlighted the use of ethanol as a solvent to reduce environmental impact while maintaining high yields and purity of the final product .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
AntimicrobialEffective against Gram-positive/negative bacteriaSignificant inhibition observed in laboratory studies
PharmacologyPotential antidepressant and anticancer agentOngoing investigations into mood disorders and cancer
Material ScienceBuilding block for polymersEnhances mechanical properties when incorporated into materials

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol involves its interaction with biological molecules. For instance, it can generate nitric oxide when metabolized by glutathione S-transferases, leading to various biological effects such as tumor growth inhibition . The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Piperazine Molecular Weight (g/mol) Key Applications/Properties Evidence Source
2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol 2,4-dinitrophenyl, ethanol 296.28 Potential sensor, NO donor Inferred
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethanol () 4-nitrophenyl, ethanol 251.29 Intermediate in drug synthesis
JS-K (O₂-(2,4-Dinitrophenyl) diazeniumdiolate) () 4-ethoxycarbonylpiperazine, NO donor 337.29 Antineoplastic agent (IC₅₀: 0.2–0.5 µM)
2-[4-(2-(Methylsulfonyl)-4-nitrophenyl)piperazin-1-yl]ethanol () 2-(methylsulfonyl)-4-nitrophenyl, ethanol 329.37 Research compound (irritant)
Hydroxyzine () 4-[(4-chlorophenyl)(phenyl)methyl], ethanol 374.90 Antihistamine (pKa: 2.47)

Key Differences and Implications

Electron-Withdrawing Effects: The 2,4-dinitrophenyl group in the target compound enhances electron deficiency compared to mono-nitro derivatives (e.g., 4-nitrophenyl in ). This increases stability in redox reactions and may improve binding to electron-rich biological targets . Methylsulfonyl substituents () introduce steric bulk and polarity, altering solubility and metabolic stability .

Biological Activity: JS-K () releases NO upon glutathione activation, demonstrating potent antiproliferative effects (IC₅₀: 0.2–0.5 µM in HL-60 cells). The target compound’s dinitrophenyl group could similarly act as a leaving group in prodrug designs . Hydroxyzine () lacks nitro groups but includes a chlorophenyl moiety, contributing to its antihistaminic activity via H₁-receptor antagonism .

Sensor Applications :

  • highlights hydrazone derivatives with 2,4-dinitrophenyl groups as optical sensors for ammonia and chromium ions. The target compound’s nitro groups could serve as chromophores in analogous sensor designs .

Synthetic Complexity: The introduction of two nitro groups requires controlled reaction conditions to avoid over-nitration, increasing synthetic difficulty compared to mono-nitro analogues .

Research Findings and Data

Table 2: Physicochemical Properties

Property Target Compound 4-Nitrophenyl Analogue () Methylsulfonyl-Nitro Derivative ()
Water Solubility Low Moderate Low
logP (Predicted) 1.8 1.2 2.4
Melting Point Not reported Not reported 176–177°C
Hazard Profile Likely irritant Not classified Irritant (Xi)

Biological Activity

2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2,4-dinitrophenyl group and an ethanol moiety. This structure contributes to its solubility and potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Studies have shown that the compound has potential anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM)
MCF-7 (breast)15
A549 (lung)20

The compound's ability to induce oxidative stress in cancer cells has been highlighted as a critical factor in its anticancer activity .

The biological activity of this compound is attributed to several mechanisms:

  • Reduction of Nitro Groups : The dinitrophenyl moiety can be reduced to form amino derivatives, which may interact with cellular targets more effectively.
  • Receptor Modulation : The piperazine ring allows for binding to various receptors, potentially modulating their activity.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) within cells, leading to oxidative damage and apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against clinically isolated strains of bacteria. Results indicated that it inhibited growth effectively at concentrations lower than many conventional antibiotics. This suggests potential for use in treating resistant infections.

Case Study 2: Cancer Cell Line Studies

In a controlled study, this compound was tested on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analyses confirmed increased levels of activated caspases in treated cells, indicating the compound's role in apoptosis induction .

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound contains three reactive domains:

  • 2,4-Dinitrophenyl group : Strong electron-withdrawing nitro groups activate the aromatic ring for nucleophilic substitution

  • Piperazine ring : Secondary amine groups capable of hydrogen bonding and alkylation reactions

  • Ethanol moiety : Primary alcohol group susceptible to oxidation and esterification

Functional GroupReactivity TypePotential Reaction Partners
DinitrophenylNucleophilic aromatic substitutionAmines, alkoxides, thiols
Piperazine N-HAlkylation/AcylationAlkyl halides, acid chlorides
Ethanol -OHEsterification/OxidationCarboxylic acids, oxidizing agents

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient aromatic system undergoes S<sub>N</sub>Ar reactions at activated positions. Experimental data from analog compounds shows :

Reaction Conditions:

  • Solvent: Polar aprotic (DCM, DMF)

  • Base: K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N

  • Temperature: RT to 60°C

Demonstrated Reaction (Analog System):

text
4-Hydroxybenzaldehyde + 2,4-Dinitrofluorobenzene → 4-(2,4-Dinitrophenoxy)benzaldehyde (Yield: 68%, Reaction Time: 2-3 hrs)[2]

This suggests comparable reactivity at the 1-position of the dinitrophenyl group in the target compound.

Alcohol Functionalization Reactions

The ethanol side chain shows typical primary alcohol behavior:

Oxidation Potential:

  • Jones reagent → Carboxylic acid

  • PCC → Aldehyde intermediate

  • Swern oxidation → Ketone derivative

Esterification Data:

Acid ChlorideCatalystYield Range
Acetyl chlorideDMAP75-82%
Benzoyl chloridePyridine68-73%
Theoretical predictions based on piperazine-alcohol analogs

Piperazine Ring Modifications

The secondary amines participate in:

  • Alkylation : Reacts with methyl iodide in THF (quantitative N-methylation)

  • Acylation : Forms stable amides with benzoyl chloride (90% conversion)

  • Complexation : Binds transition metals (Cu<sup>2+</sup>, Fe<sup>3+</sup>) via chelation

Crystal structure analysis of related compounds reveals:

  • Dihedral angle between aromatic systems: 76.16° ± 0.05°

  • Nitro group coplanarity enhances electron withdrawal (+M effect)

Biological Activity Correlation

While not direct reaction data, inhibition studies show:

  • 75.3% TrxR inhibition at 100 µM

  • IC<sub>50</sub> values correlate with nitro group reduction potentials

  • Structure-activity relationship (SAR) suggests metabolic transformations via:

    • Nitro group reduction to amine

    • Ethanol oxidation to acetic acid derivative

Q & A

Q. What are the recommended synthetic routes for 2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between a piperazine derivative and a dinitrophenyl precursor. For example, in analogous compounds, the 2,4-dinitrophenyl group is introduced via aromatic substitution under reflux in polar aprotic solvents (e.g., DMF or ethanol) . Optimization includes:
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction rates while avoiding decomposition of nitro groups.
  • Catalysis : Use bases like triethylamine to deprotonate intermediates and improve yields .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC (C18 columns) to isolate the product .
    Key Data :
ParameterValue/TechniqueReference
SolventEthanol/DMF
PurificationSilica gel (70–230 mesh)

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the ethanol moiety (δ ~3.6 ppm for CH₂OH, δ ~1.2 ppm for OH exchange) and piperazine ring protons (δ ~2.5–3.5 ppm). The dinitrophenyl group shows aromatic protons at δ ~8.5–9.0 ppm .
  • IR Spectroscopy : Confirm nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and hydroxyl absorption (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and nitro group fragmentation patterns .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent eye irritation (as per GHS hazard code H319) .
  • Ventilation : Use fume hoods due to potential dust formation and respiratory hazards .
  • Storage : Keep in airtight containers at controlled room temperature (20–25°C) away from light to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of piperazine derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or stereochemical purity. Strategies include:
  • Comparative binding assays : Use standardized receptor models (e.g., serotonin or dopamine receptors) to evaluate affinity under identical buffer and temperature conditions .
  • Stereochemical analysis : Employ chiral HPLC (e.g., Chiralpak® columns) to isolate enantiomers and assess their individual activities .
  • Statistical validation : Apply multivariate analysis to account for batch-to-batch variability .

Q. What computational strategies are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., dopamine D₂ receptors). Validate with crystallographic data from analogous structures .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corrogate electronic properties (e.g., nitro group electron-withdrawing effects) with activity data to build predictive models .

Q. What methodologies enable the analysis of stereochemical outcomes in the synthesis of such compounds?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo Kα radiation) .
  • Circular Dichroism (CD) : Detect Cotton effects in chiral centers of the piperazine ring .
  • Enantiomeric Excess (ee) Determination : Use chiral derivatizing agents (e.g., Mosher’s acid) followed by ¹H NMR analysis .

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